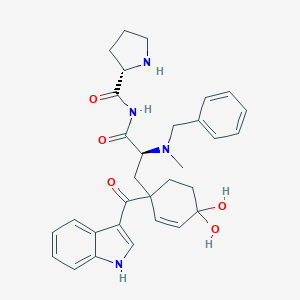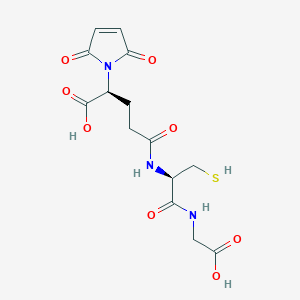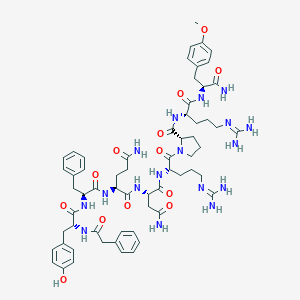![molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. The activation of the sigma-1 receptor has been shown to enhance neuroprotection, reduce inflammation, and promote neuronal survival. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective sigma-1 receptor agonists. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the investigation of various cellular processes and the development of new therapeutic agents. Further research on this compound and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit potent and selective binding affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Clé InChI |
WLCMBFMGBFTMKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)



